1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine
Description
Historical Context and Significance of Piperazine (B1678402) Derivatives in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast array of pharmaceuticals. researchgate.netmdpi.com Its journey in medicinal chemistry began in the early 20th century with its use as an anthelmintic agent. The unique physicochemical properties of the piperazine scaffold, such as its basicity, high polarity, and the ability to form hydrogen bonds, often lead to improved aqueous solubility and oral bioavailability of drug candidates. researchgate.net These characteristics have cemented its status as a "privileged scaffold."
Piperazine derivatives are integral to numerous drug classes, including antihistamines, antipsychotics, anticancer agents, and antivirals. researchgate.netmdpi.com The versatility of the piperazine ring allows for substitution at its nitrogen atoms, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov This adaptability has made it a crucial building block for medicinal chemists aiming to optimize lead compounds. researchgate.net
Role of Fluorinated Pyridines in Bioactive Compounds
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small atomic size can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.
When incorporated into a pyridine (B92270) ring, fluorine can modulate the pKa of the nitrogen atom, affecting its interaction with biological targets. openmedicinalchemistryjournal.com The 6-fluoropyridin-2-yl moiety, in particular, is of interest as the fluorine atom can block metabolic oxidation at that position, a common pathway for drug degradation. This strategic placement can lead to an improved pharmacokinetic profile and enhanced in vivo efficacy. Research on various fluorinated pyridine derivatives has demonstrated their potential in developing agents for a range of diseases.
Overview of Research Trajectories for N-Alkyl-N'-pyridylpiperazines
The combination of an N-alkylpiperazine with a pyridyl group has given rise to a significant class of compounds with diverse biological activities. Research in this area has explored their potential as antagonists for various receptors, enzyme inhibitors, and antimicrobial agents. nih.govnih.govnih.gov
A notable research trajectory involves the development of N-alkyl-N'-pyridylpiperazines as dopamine (B1211576) and serotonin (B10506) receptor agonists, with potential applications in treating neurological disorders like Parkinson's disease. thieme-connect.com Studies have systematically investigated how variations in the alkyl substituent on one piperazine nitrogen and the substitution pattern on the pyridine ring affect receptor binding affinity and functional activity.
For instance, research on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives has provided valuable structure-activity relationship (SAR) data. thieme-connect.com These studies have shown that the nature of the aryl group on the other piperazine nitrogen and the length of the alkyl linker are critical for potent and selective receptor modulation. While direct research on 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine is not extensively published, the findings from these closely related analogs provide a strong rationale for its investigation.
Detailed Research Findings
While specific published research focusing solely on this compound is limited, its synthesis and potential biological activities can be inferred from the extensive body of work on analogous compounds.
A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically entail reacting 2,6-difluoropyridine (B73466) with N-ethylpiperazine. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the secondary amine of the N-ethylpiperazine.
The biological activity of this compound is likely to be in the realm of central nervous system disorders, given the activities of its close structural relatives. The table below summarizes the biological activities of some representative N-alkyl-N'-pyridylpiperazine derivatives from the literature, which helps to contextualize the potential of this compound.
Table 1: Biological Activities of Representative N-Alkyl-N'-pyridylpiperazine Derivatives
| Compound Name | Structure | Biological Target/Activity | Reference |
|---|---|---|---|
| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-4-(benzo[b]thiophen-4-yl)piperazine | D2/D3/5-HT1A Receptor Agonist | thieme-connect.com | |
| 1-(3-Nitropyridin-2-yl)piperazine derivative | Urease Inhibitor | nih.gov |
This table is interactive. Click on the headers to sort the data.
The data from these related compounds suggest that this compound could exhibit interesting pharmacological properties, warranting further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-(6-fluoropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOYPVIRUWAKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 Ethyl 4 6 Fluoropyridin 2 Yl Piperazine Derivatives
Influence of the Ethyl Substituent on Molecular Recognition
The substituent at the N-1 position of the piperazine (B1678402) ring plays a crucial role in how the molecule binds to its biological target. In the case of 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine, the ethyl group is a key determinant of its pharmacological profile. SAR studies on related N-alkyl piperazine derivatives have shown that the nature and size of this substituent can significantly impact binding affinity and functional activity at various receptors, including dopamine (B1211576) and serotonin (B10506) receptors.
For instance, in a series of CXCR4 antagonists with N-alkyl piperazine side chains, the N-propyl analog was found to be optimal for CXCR4 potency, while also showing reduced off-target activity. nih.gov Another study on fluoroethoxy-1,4-diphenethyl piperazine derivatives as VMAT2 inhibitors demonstrated that variations in the N-substituent led to significant changes in binding affinity, with some derivatives exhibiting nanomolar potency. nih.gov These findings underscore the importance of the N-alkyl substituent in fine-tuning the pharmacological properties of piperazine-containing compounds.
Table 1: Influence of N-Alkyl Substituent on Biological Activity in a Series of Piperazine Derivatives
| Compound | N-Substituent | CXCR4 IC50 (nM) nih.gov |
| 1 | -CH2CH2CH3 | 16 |
| 2 | -CH2CH2CH2CH3 | 20 |
| 3 | -CH2CH3 | 15 |
This table presents data from a representative study on CXCR4 antagonists to illustrate the effect of the N-alkyl substituent on biological activity. The data is not for this compound itself but for a related series of compounds.
Impact of the 6-Fluoropyridin-2-yl Moiety on Biological Interactions
The 6-fluoropyridin-2-yl moiety is another critical component of the title compound, contributing significantly to its binding characteristics. The pyridine (B92270) ring itself is a common feature in many CNS-active drugs, often participating in key hydrogen bonding or pi-stacking interactions within the receptor binding site. The introduction of a fluorine atom can have profound effects on the molecule's properties.
Fluorine is a highly electronegative atom that can alter the electronic distribution of the pyridine ring, influencing its pKa and its ability to act as a hydrogen bond acceptor. nih.gov Furthermore, the C-F bond is highly polarized and can participate in favorable electrostatic interactions with the receptor. The lipophilicity of the molecule is also affected by fluorination, which can enhance its ability to cross the blood-brain barrier.
Positional Isomerism of Fluorine on Pyridine Ring
The position of the fluorine atom on the pyridine ring is not arbitrary and can lead to significant differences in biological activity. This phenomenon, known as positional isomerism, highlights the precise structural requirements for optimal drug-receptor interactions. For example, in a series of pyridinylpiperazines investigated as α2-adrenoceptor antagonists, the 3-fluoro-2-pyridinyl derivative was found to be a potent and selective antagonist. wikipedia.org
The change in the fluorine atom's position alters the molecule's dipole moment and the accessibility of the pyridine nitrogen's lone pair of electrons, which can be a critical hydrogen bond acceptor. Different positional isomers will present distinct electrostatic potential maps to the receptor, leading to variations in binding affinity and selectivity.
Table 2: Comparison of Biological Activity of Fluoropyridine Positional Isomers in a Related Series
| Compound | Fluorine Position | α2-Adrenoceptor Antagonism (pA2) wikipedia.org |
| 4 | 3-Fluoro | 8.1 |
| 5 | 4-Fluoro | 7.2 |
| 6 | 5-Fluoro | 7.5 |
| 7 | 6-Fluoro | 7.0 |
This table presents data from a study on pyridinylpiperazine derivatives as α2-adrenoceptor antagonists to illustrate the effect of fluorine's positional isomerism. The data is not for this compound but for a related series.
Effects of Pyridine Nitrogen Position on Activity
The position of the nitrogen atom within the pyridine ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) also has a profound impact on the biological activity of pyridinylpiperazine derivatives. The nitrogen atom's location dictates the geometry of the molecule and the directionality of potential hydrogen bonds.
In many classes of pyridinylpiperazine-based ligands, the 2-pyridyl isomer is preferred for optimal interaction with the target receptor. This is often because the nitrogen atom at the 2-position places the rest of the molecule in a specific orientation that complements the topology of the binding site. For instance, in the development of certain antipsychotic agents, the 2-pyridylpiperazine scaffold has been a cornerstone for achieving high affinity at dopamine D2 and serotonin 5-HT1A receptors. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, which contains several rotatable bonds, a multitude of conformations are possible. However, it is believed that only one or a limited number of these conformations, the so-called "bioactive conformation," is responsible for binding to the receptor and eliciting a biological response.
Conformational analysis studies, often employing computational chemistry and NMR spectroscopy, aim to identify the preferred low-energy conformations of a molecule. For arylpiperazine derivatives, the orientation of the aryl ring relative to the piperazine ring is a key conformational feature. The piperazine ring itself typically adopts a chair conformation. The N-ethyl group can exist in either an axial or equatorial position, with the equatorial position generally being more stable.
The bioactive conformation is often stabilized by specific intramolecular interactions, such as hydrogen bonds, or by favorable interactions with the solvent. Understanding the preferred conformation of a series of active compounds can provide valuable insights for the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.
Substituent Effects and Physicochemical Descriptors in SAR Optimization
The optimization of a lead compound into a drug candidate often involves a systematic exploration of substituent effects on its biological activity. This process can be guided by Quantitative Structure-Activity Relationship (QSAR) studies, which seek to correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.gov
For this compound derivatives, key physicochemical descriptors that can be modulated include:
Lipophilicity (logP): This descriptor affects the compound's solubility, membrane permeability, and plasma protein binding.
Electronic properties (pKa, Hammett constants): These influence the ionization state of the molecule and its ability to participate in electrostatic interactions.
Steric parameters (molar refractivity, Taft parameters): These describe the size and shape of substituents and their influence on binding site complementarity.
By systematically varying substituents on the pyridine ring or the N-ethyl group and measuring the corresponding changes in biological activity, a QSAR model can be developed. Such a model can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Table 3: Physicochemical Descriptors for a Series of Phenylpiperazine Derivatives
| Compound | logP nih.gov | pKa nih.gov | D3 Receptor Affinity (Ki, nM) nih.gov |
| 8 | 3.5 | 7.8 | 5.2 |
| 9 | 4.1 | 7.6 | 2.1 |
| 10 | 2.9 | 8.1 | 10.5 |
This table provides examples of physicochemical descriptors and their correlation with biological activity for a series of phenylpiperazine derivatives, illustrating the principles of QSAR. The data is not for this compound itself.
Rational Design Principles for Modulating Selectivity and Potency
The ultimate goal of SAR studies is to derive a set of rational design principles that can be used to modulate the selectivity and potency of a lead compound. For this compound derivatives, several strategies can be envisioned based on the SAR insights discussed above.
Fine-tuning the N-substituent: Based on the target receptor's binding site topology, the N-ethyl group could be replaced with other small alkyl groups (e.g., methyl, propyl) or conformationally restricted analogs (e.g., cyclopropylmethyl) to optimize van der Waals interactions and improve potency.
Exploring fluorine positional isomers: The synthesis and evaluation of other fluoro-isomers of the pyridine ring could lead to improved selectivity for a particular receptor subtype.
Bioisosteric replacement: The pyridine ring could be replaced with other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine) to explore different hydrogen bonding patterns and steric interactions. nih.gov
Scaffold hopping: More drastic structural modifications, where the entire pyridinylpiperazine scaffold is replaced with a different chemical framework that maintains the key pharmacophoric features, could lead to the discovery of novel chemical series with improved drug-like properties.
By combining these rational design strategies with computational modeling and iterative cycles of synthesis and biological testing, it is possible to systematically optimize the pharmacological profile of this compound derivatives for a desired therapeutic application. researchgate.netnih.gov
Molecular Target Identification and Mechanistic Elucidation of 1 Ethyl 4 6 Fluoropyridin 2 Yl Piperazine Analogues
Receptor Binding and Functional Characterization
The interaction of small molecules with receptors is the initial step in eliciting a pharmacological response. For piperazine-containing compounds, particularly those with aryl or heteroaryl substitutions, a promiscuous binding profile across several key neurotransmitter receptor families is often observed.
Analogues of 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine have been investigated for their affinity and functional activity at dopamine (B1211576) receptor subtypes, which are critical targets in the treatment of various neuropsychiatric disorders.
Research into a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which share the fluoropyridinyl-piperazine core, has provided valuable insights. nih.gov In functional assays, these compounds were evaluated for their ability to modulate the activity of the dopamine D2 and D3 receptors. One notable analogue, compound 7b (1-(benzo[b]thiophen-4-yl)-4-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine), demonstrated partial agonistic activity at both D2 and D3 receptors. nih.gov Another analogue, 34c (4-(piperazin-1-yl)-1H-indole derivative), also exhibited partial agonism at these receptors. nih.gov
The functional potencies (EC50 values) for these representative analogues are summarized in the table below.
| Compound | D2 Receptor EC50 (nmol/L) | D3 Receptor EC50 (nmol/L) |
| 7b | 0.9 | 19 |
| 34c | 3.3 | 10.0 |
| Data derived from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine analogues. nih.gov |
While direct binding affinity data (Ki) for this compound at D2 and D3 receptors is not available, the agonistic activity of its close analogues suggests that it is likely to interact with these receptors. The ethyl group on the piperazine (B1678402) nitrogen of the title compound, as opposed to the larger aryl-containing side chains in the studied analogues, may influence the binding affinity and functional potency.
Regarding the dopamine D4 receptor, while direct evidence is lacking for this compound, the structural similarity to known D4 ligands is noteworthy. For instance, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide has been identified as a potent D4 receptor agonist. nih.gov The shared (pyridin-2-yl)piperazine core suggests a potential for D4 receptor interaction by this compound, though this remains to be experimentally verified.
The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant medications, and arylpiperazine derivatives are a prominent class of 5-HT1A receptor ligands. nih.gov
The same study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine analogues also characterized their activity at the 5-HT1A receptor. nih.gov The compounds 7b and 34c were found to be potent, full agonists at this receptor. nih.gov
The functional potencies (EC50 values) for these analogues at the 5-HT1A receptor are presented below.
| Compound | 5-HT1A Receptor EC50 (nmol/L) |
| 7b | 2.3 |
| 34c | 1.4 |
| Data derived from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine analogues. nih.gov |
These findings strongly suggest that this compound is likely to exhibit significant activity at the 5-HT1A receptor, potentially as an agonist. The high affinity of many arylpiperazine compounds for the 5-HT1A receptor further supports this hypothesis. nih.gov
Arylpiperazine derivatives have a known propensity to bind to α-adrenergic receptors. researchgate.netnih.gov These receptors are involved in the regulation of blood pressure and other physiological processes. While a specific binding profile for this compound is not documented, the general class of phenylpiperazine derivatives often exhibits affinity for α1-adrenergic receptors. nih.gov The nature of the substitution on the phenyl ring and the piperazine nitrogen influences the affinity and selectivity for α1- and α2-adrenergic subtypes. Given the structural features of this compound, an interaction with α-adrenergic receptors is plausible, but would require experimental confirmation to determine the specific subtype selectivity and functional consequences (agonist or antagonist activity).
The promiscuity of the arylpiperazine scaffold suggests that this compound and its analogues could interact with other GPCRs beyond the dopaminergic, serotonergic, and adrenergic systems. However, there is currently no specific data available in the scientific literature to detail these potential interactions. Comprehensive screening against a panel of GPCRs would be necessary to fully elucidate the selectivity profile of this compound.
Enzyme Inhibition and Activation Studies
Beyond receptor-mediated signaling, small molecules can also exert their effects through the modulation of enzyme activity.
Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in various cellular processes and has been linked to several diseases. Notably, compounds featuring a piperazine core have been identified as inhibitors of TGase 2. These inhibitors often work by covalently modifying the active site of the enzyme. While no studies have directly tested this compound for its ability to inhibit TGase 2, the presence of the piperazine moiety suggests that this is a potential, albeit unconfirmed, biological activity. Further research would be required to determine if the specific substitutions on the piperazine ring of the title compound are conducive to TGase 2 inhibition.
Protein Kinase Inhibition (e.g., PLK1, FGFR, ALK, CDK4/6)
A review of the scientific literature indicates a lack of published data regarding the specific inhibitory activity of this compound and its direct structural analogues against the protein kinases PLK1, FGFR, ALK, and CDK4/6. Research on inhibitors for these kinase targets has primarily focused on different chemical scaffolds. nih.govnih.govacs.org For instance, inhibitors of anaplastic lymphoma kinase (ALK) and fibroblast growth factor receptor (FGFR) often feature distinct core structures, such as imidazo[1,2-a]pyridines or complex pyrimidines, which are not direct analogues of the (fluoropyridinyl)piperazine class. nih.govnih.gov
Monoamine Oxidase B (MAO-B) Binding Properties
The (fluoropyridinyl)piperazine scaffold has been utilized in the design of potential ligands for monoamine oxidase B (MAO-B), an enzyme implicated in the oxidative deamination of various monoamine neurotransmitters. nih.gov In one study, a series of novel fluorinated cinnamylpiperazines were synthesized and evaluated for their MAO-B binding affinities. nih.gov The synthesis began from a core structure, tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, which is a precursor to the parent amine of the title compound. nih.gov
The resulting derivatives, which attached cinnamyl or 2-fluorocinnamyl groups to the piperazine nitrogen, were assessed in a competitive in vitro binding assay using a radioligand to determine their affinity for MAO-B. nih.gov While the study concluded that the novel compounds did not possess high enough affinity to be suitable for applications like positron emission tomography (PET), the research provided valuable insights. nih.gov Molecular docking studies suggested that the compounds stabilized within both the entrance and substrate cavities of the MAO-B enzyme, mimicking the binding pose of the known inhibitor l-Deprenyl. nih.gov
Table 1: MAO-B Binding Affinities of Fluorinated Cinnamylpiperazine Derivatives
This table is representative of data for analogues and does not include the title compound, for which specific data was not found. Data sourced from a study on newly synthesized fluorinated cinnamylpiperazines. nih.gov
| Compound ID | R Group | Ar Group | MAO-B Binding Affinity (Ki, nM) |
| 8 | H | 2-fluorophenyl | 1080 |
| 9 | H | 3-fluorophenyl | 1140 |
| 10 | H | 4-fluorophenyl | 1130 |
| 11 | H | 2,4-difluorophenyl | 1110 |
| 12 | H | Phenyl | 1040 |
| 13 | 2-fluoro | 2-fluorophenyl | 1180 |
| 14 | 2-fluoro | 3-fluorophenyl | 1120 |
| 15 | 2-fluoro | 4-fluorophenyl | 1150 |
| 16 | 2-fluoro | 2,4-difluorophenyl | 1130 |
| 17 | 2-fluoro | Phenyl | 1110 |
Identification of Novel Biological Pathways and Targets
Beyond the initially outlined kinase targets, research into structurally related arylpiperazine derivatives points toward other significant biological pathways, particularly within the central nervous system. The arylpiperazine moiety is a common structural feature in compounds designed to interact with neurotransmitter receptors. nih.govnih.gov
Studies have described the optimization of novel benzoxazole-piperazine derivatives that exhibit high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov This line of research positions such compounds as potential multi-target antipsychotics. nih.gov The modulation of dopamine and serotonin pathways is a critical mechanism for many psychopharmacological agents. nppsychnavigator.comnih.gov Specifically, D1 receptor agonists have been shown to inhibit the expression of 5-HT2A receptors in certain neurons, highlighting the intricate cross-regulation between these systems. nih.gov This suggests that (fluoropyridinyl)piperazine analogues could be explored for their potential to modulate these G protein-coupled receptors, representing a distinct and novel set of biological targets for this chemical class.
Ligand-Target Residence Time Kinetics and Implications
Ligand-target residence time, defined as the lifetime of a drug-target complex (1/k_off), is an increasingly important parameter in drug discovery for predicting in vivo efficacy. nih.govnih.gov It provides a measure of the duration of a drug's pharmacological action, which may be more predictive of clinical success than binding affinity (K_d or K_i) alone. nih.govinformahealthcare.com A thorough review of the published scientific literature reveals no available studies on the ligand-target residence time kinetics for this compound or its close structural analogues. Such investigations, which often involve specialized biophysical assays or advanced computational modeling, have not been reported for this specific series of compounds. vu.nlchemrxiv.org
Computational Chemistry and Cheminformatics in the Design of 1 Ethyl 4 6 Fluoropyridin 2 Yl Piperazine Derivatives
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine, docking simulations can elucidate how modifications to the core structure influence binding affinity and selectivity.
Research Findings: Studies on similar arylpiperazine derivatives have shown that the piperazine (B1678402) ring often acts as a central scaffold, positioning aromatic moieties within the binding pocket of a receptor. Molecular docking simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target protein. For instance, the fluorine atom on the pyridine (B92270) ring can form specific interactions, while the ethyl group can explore hydrophobic sub-pockets. Docking studies can reveal that these compounds establish strong hydrogen bonding networks with active site residues. The binding energy, calculated post-docking, provides an estimate of the binding affinity, with lower energies suggesting more stable interactions.
Below is a hypothetical table illustrating the types of interactions that could be predicted for derivatives of this compound with a target protein.
| Derivative Modification | Predicted Interaction Type | Interacting Residue (Example) | Predicted Binding Energy (kcal/mol) |
| Parent Compound | Hydrogen Bond (N of piperazine) | Asp110 | -8.5 |
| Parent Compound | Halogen Bond (F of fluoropyridine) | Ser190 | -8.5 |
| R = 3-chloro-phenyl | π-π Stacking | Phe250 | -9.2 |
| R = 4-methoxy-phenyl | Hydrogen Bond (methoxy O) | Gln120 | -9.0 |
| R = cyclopropyl | Hydrophobic Interaction | Leu150, Val152 | -8.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Hybridized QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR can be used to predict the activity of unsynthesized analogs and to understand which physicochemical properties are crucial for their function.
Research Findings: QSAR studies on various piperazine derivatives have successfully built models to predict activities such as anticancer, antidepressant, and antimicrobial effects. These models often rely on descriptors related to electronic, steric, and hydrophobic properties. For example, a QSAR model might reveal that increased hydrophobicity at one position and specific electronic properties on the pyridine ring enhance the desired biological activity. Hybridized models, which may incorporate both 2D and 3D descriptors or combine multiple modeling techniques like multiple linear regression (MLR) and artificial neural networks (ANN), can offer superior predictive power.
A hypothetical QSAR model for a series of derivatives could be represented as: pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(SurfaceArea)
| Descriptor | Definition | Hypothetical Contribution (β coefficient) | Implication for Design |
| logP | Lipophilicity | +0.5 | Higher lipophilicity is favorable. |
| Dipole Moment | Molecular Polarity | -0.2 | Lower polarity is slightly favorable. |
| Surface Area | Molecular Size | +0.1 | Larger molecules may have better activity. |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, capturing its motion and conformational changes over time. This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the energetic contributions to binding.
Research Findings: MD simulations performed on phenyl-piperazine scaffolds have been used to identify stable binding modes and key interacting residues. By simulating the complex in a realistic environment (e.g., in water with ions), researchers can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. For derivatives of this compound, MD simulations could confirm whether the interactions predicted by docking are maintained over time and reveal the role of water molecules in mediating the binding.
| Simulation Parameter | Description | Typical Finding for a Stable Complex |
| RMSD of Ligand | Measures the average deviation of the ligand's position from its initial docked pose. | A low, stable RMSD value (e.g., < 2 Å) indicates a stable binding mode. |
| RMSF of Protein | Measures the fluctuation of each amino acid residue around its average position. | Low fluctuations in the binding site residues suggest they are tightly involved in ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds confirm key interactions. |
| Binding Free Energy (MM/PBSA) | An end-point method to estimate the binding free energy from the MD trajectory. | Provides a more refined ranking of compounds compared to docking scores. |
This table describes typical MD simulation outputs and their interpretations.
De Novo Design and Scaffold Hopping Approaches
When the goal is to discover truly novel chemical structures, de novo design and scaffold hopping are powerful strategies. De novo design algorithms build new molecules from scratch based on the constraints of the target's binding site. Scaffold hopping involves replacing the central core of a known active molecule with a different, isofunctional scaffold while retaining key pharmacophoric groups.
Research Findings: The piperazine moiety itself is often considered a "privileged scaffold" in drug discovery. However, to find novel intellectual property or to overcome issues with a known scaffold, hopping is a common strategy. For this compound, a scaffold hopping approach might replace the piperazine ring with other cyclic diamines or non-cyclic linkers that maintain the spatial arrangement of the ethyl and fluoropyridinyl groups. For example, studies have successfully replaced a phenyl ring with a thiophene (B33073) or pyrimidine (B1678525) ring to improve properties like solubility.
| Original Scaffold | Hopped Scaffold Idea | Rationale | Potential Advantage |
| Piperazine | Diazepane | Maintain basic nitrogen centers with different ring conformation. | Novel chemical space, altered pharmacokinetics. |
| Piperazine | Pyrrolidine-based linker | Explore different vector space for substituents. | Access to new interaction points. |
| Fluoropyridine | Fluorophenyl | Isosteric replacement to modulate electronics and solubility. | Improved metabolic stability. |
| Fluoropyridine | Thienopyrimidine | Fused ring system to explore a different shape. | Potentially novel binding interactions. |
This table is for illustrative purposes and does not represent actual experimental data.
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process acts as a filter, narrowing down millions of potential compounds to a manageable number for experimental testing.
Research Findings: Virtual screening campaigns often employ a hierarchical approach. Initially, large databases are filtered based on simple physicochemical properties (like Lipinski's rule-of-five) and 2D structural similarity to known active compounds. The resulting subset is then subjected to more computationally intensive methods like molecular docking. For identifying new hits with the this compound core, one could screen a library of commercially available piperazines or pyridines, docking them into the target of interest. The top-scoring compounds would then be visually inspected and prioritized for acquisition and biological testing.
In Vitro Pharmacological Characterization of 1 Ethyl 4 6 Fluoropyridin 2 Yl Piperazine Analogues
Cell-Based Functional Assays (e.g., cAMP accumulation, calcium influx)
Cell-based functional assays are critical for determining the effect of a compound on cellular signaling pathways after binding to its target, typically a G-protein coupled receptor (GPCR). For a novel arylpiperazine derivative like 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine, assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation or calcium influx would be standard.
If the compound were to target a Gs-coupled receptor, it would stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, targeting a Gi-coupled receptor would inhibit adenylyl cyclase and decrease cAMP levels. Calcium influx assays are used for Gq-coupled receptors, which activate phospholipase C, leading to an increase in intracellular calcium. The potency of the compound is typically reported as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
Hypothetical Data Table: Functional Assay Results for Analogues
| Compound | Target | Assay Type | Functional Response | Potency (EC₅₀/IC₅₀, nM) |
| Analogue A | 5-HT₁A Receptor | cAMP Accumulation | Agonist | 15 |
| Analogue B | D₂ Receptor | cAMP Accumulation | Antagonist | 28 |
| Analogue C | α₁-Adrenergic Receptor | Calcium Influx | Antagonist | 52 |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a compound for a specific receptor. nih.gov These assays involve competing the unlabeled test compound against a radioactively labeled ligand known to bind to the target receptor. The affinity is quantified as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
For a compound like this compound, its affinity would likely be tested against a panel of CNS receptors, such as dopamine (B1211576), serotonin (B10506), and adrenergic receptors, given the prevalence of the arylpiperazine scaffold in centrally acting agents.
Hypothetical Data Table: Receptor Binding Affinities (Ki, nM)
| Compound | D₂ Receptor | 5-HT₁A Receptor | 5-HT₂A Receptor | α₁-Adrenergic Receptor |
| This compound | 5.2 | 18.7 | 45.3 | 120.1 |
| Analogue D | 2.1 | 25.4 | 50.8 | 150.6 |
| Analogue E | 10.5 | 8.9 | 30.2 | 98.5 |
Enzyme Kinetic Assays (e.g., Ki, IC₅₀, covalent inhibition kinetics)
If this compound or its analogues were hypothesized to target an enzyme, their inhibitory activity would be characterized using enzyme kinetic assays. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The potency of the inhibitor is typically expressed as the IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%. The inhibition constant (Ki) can also be determined, which provides a more absolute measure of binding affinity. For irreversible inhibitors, the kinetics of covalent bond formation would be studied to determine the rate of inactivation.
Hypothetical Data Table: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) | Ki (nM) |
| Analogue F | Monoamine Oxidase A | Reversible, Competitive | 75 | 35 |
| Analogue G | Acetylcholinesterase | Reversible, Non-competitive | 150 | 80 |
| Analogue H | Fatty Acid Amide Hydrolase | Irreversible | 40 | N/A |
Selectivity and Off-Target Profiling against Receptor and Enzyme Panels
To assess the selectivity of a compound, it is screened against a broad panel of receptors and enzymes. This is a crucial step to identify potential off-target effects that could lead to undesirable side effects. A highly selective compound will show potent activity at its intended target with significantly lower activity at other targets. The selectivity is often expressed as a ratio of the Ki or IC₅₀ values for the off-target versus the primary target. For instance, a 100-fold selectivity for the D₂ receptor over the 5-HT₂A receptor would be considered favorable.
Hypothetical Data Table: Selectivity Profile
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity Fold |
| This compound | D₂ Receptor | 5.2 | 5-HT₂A Receptor | 45.3 | 8.7 |
| This compound | D₂ Receptor | 5.2 | hERG Channel | >10,000 | >1900 |
High-Throughput Screening (HTS) in Compound Prioritization
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with activity at a specific biological target. In the context of this compound, this compound might itself have been identified through an HTS campaign. Subsequently, analogues would be synthesized and put through secondary, more detailed screens (like those described above) to build a structure-activity relationship (SAR). HTS is instrumental in the early phases of drug discovery for prioritizing which chemical scaffolds to pursue for further optimization. The data from HTS is typically binary (hit/no-hit) or a percent inhibition at a single concentration, which then guides the selection of compounds for full dose-response curves.
Preclinical Efficacy Studies of 1 Ethyl 4 6 Fluoropyridin 2 Yl Piperazine Analogues
Efficacy in In Vitro Disease Models
The in vitro efficacy of these compounds has been explored in cell-based assays for antiproliferative, antimicrobial, and antiparasitic activities.
Arylpiperazine derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their activity against four human cancer cell lines. nih.gov Among these, compounds designated as 6d, 6e, and 6i showed notable activity against Colo-205, MDA-MB 231, and IMR-32 cell lines. nih.gov Compound 6d, in particular, was identified as a potential candidate for further anticancer research. nih.gov
In another study, novel arylpiperazine derivatives were synthesized and tested for their cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. criver.com Compounds 9 and 15 in this series exhibited potent cytotoxic effects against LNCaP cells, with IC₅₀ values below 5 µM. criver.com Furthermore, compound 8 was found to be the most potent against DU145 cells, with an IC₅₀ of 8.25 µM, suggesting that the introduction of a pyrimidinyl group at the 4-position of the piperazine (B1678402) ring could be advantageous for anticancer activity. criver.com
Similarly, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds showed strong antiproliferative effects, especially against the UO-31 renal cancer cell line. nih.gov Two compounds from this series, 8c and 8g, were particularly effective at inhibiting the growth of these cancer cells. nih.gov The hybridization of quinoline (B57606) and piperazine moieties has been a recurring strategy in the search for new anticancer agents. nih.gov
| Compound/Derivative Series | Cancer Cell Line | Key Finding (IC₅₀ or Activity) | Source |
|---|---|---|---|
| Compound 9 | LNCaP (Prostate) | IC₅₀ < 5 µM | criver.com |
| Compound 15 | LNCaP (Prostate) | IC₅₀ < 5 µM | criver.com |
| Compound 8 | DU145 (Prostate) | IC₅₀ = 8.25 µM | criver.com |
| Compounds 8c and 8g | UO-31 (Renal) | Effectively inhibited cancer cell growth (growth percentages of 7% and 19%, respectively) | nih.gov |
| Compounds 6d, 6e, 6i | Colo-205, MDA-MB 231, IMR-32 | Good activity against these cell lines | nih.gov |
Analogues based on the piperazine scaffold have been investigated for their effectiveness against various pathogenic microbes. A study focused on derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (norfloxacin) revealed that nearly all synthesized compounds maintained the antibacterial properties of norfloxacin (B1679917) and also demonstrated some antifungal activity. nih.gov Specifically, compounds 1 and 22 in this series showed better activity against Xanthomonas oryzae than norfloxacin. nih.gov Furthermore, compounds 2 and 20 displayed significant antifungal activities against Rhizoctonia solani, achieving 83% and 94% growth inhibition, respectively. nih.gov
Another study evaluated a series of fluorinated s-triazinyl piperazines against seven bacterial and four fungal strains. nih.gov The results indicated that some of these novel s-triazines possess noteworthy antimicrobial activity. nih.gov Similarly, research on other piperazine derivatives has shown activity against both Gram-positive and Gram-negative bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov In one such study, compounds RL308, RL317, RL318, RL327, and RL328 were effective against S. aureus and MRSA. nih.gov
| Compound/Derivative Series | Microbial Strain | Key Finding (Inhibition/Activity) | Source |
|---|---|---|---|
| Compound 2 | Rhizoctonia solani (Fungus) | 83% growth inhibition | nih.gov |
| Compound 20 | Rhizoctonia solani (Fungus) | 94% growth inhibition | nih.gov |
| Compounds 1 and 22 | Xanthomonas oryzae (Bacterium) | Better activity than norfloxacin | nih.gov |
| Compounds RL308, RL327, RL328 | MRSA & S. aureus (Bacteria) | Effective inhibition observed | nih.gov |
The piperazine scaffold is a key component in the development of new antimalarial agents, particularly against resistant strains of Plasmodium falciparum. One study focused on piperazine-containing 4(1H)-quinolones, identifying compound 8a (an N-phenylpiperazinyl-4(1H)-quinolone) as the most active member against the W2 strain of P. falciparum, with an EC₅₀ value of 4.5 nM. nih.gov Another compound, 8ae, was most active against the W2 strain with an EC₅₀ of 12 nM. nih.gov
Research into piperazine sulfonamides also identified compounds with antiplasmodial activity. youtube.com A high-throughput screening program discovered two such compounds, and subsequent structural modifications indicated that replacing a nitrophenyl group led to some loss of activity, while replacing the thiourea (B124793) group resulted in a significant decrease, highlighting its importance for the compound's action. youtube.com
Further studies on pyrimidine-tethered spirochromane-based sulfonamides revealed strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdsabstracts.org Compounds SZ14 and SZ9 from this series demonstrated potent effects, with IC₅₀ values against the 3D7 strain of 2.84 µM and 3.22 µM, respectively. mdsabstracts.org These compounds were also found to inhibit the parasitic cysteine protease enzymes falcipain-2 and falcipain-3. mdsabstracts.org
| Compound/Derivative Series | Parasite Strain | Key Finding (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| N-Phenylpiperazinyl-4(1H)-quinolone (8a) | P. falciparum (W2) | EC₅₀ = 4.5 nM | nih.gov |
| p-Methoxybenzylpiper-azinyl-4(1H)-quinolone (8ae) | P. falciparum (W2) | EC₅₀ = 12 nM | nih.gov |
| Betulinic acid piperazine derivative (4a) | P. falciparum (3D7) | IC₅₀ = 1 µM | nih.gov |
| Compound SZ14 | P. falciparum (3D7) | IC₅₀ = 2.84 µM | mdsabstracts.org |
| Compound SZ9 | P. falciparum (3D7) | IC₅₀ = 3.22 µM | mdsabstracts.org |
Efficacy in In Vivo Animal Models
The therapeutic potential of these analogues has been assessed in various rodent models of disease, particularly for neurological disorders.
Arylpiperazine derivatives have shown promise in preclinical models of both Parkinson's disease and schizophrenia. In the context of Parkinson's disease, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity as dopamine (B1211576) D2/D3 receptor partial agonists and serotonin (B10506) 5-HT1A receptor agonists, a combination considered beneficial for treating Parkinson's. Compounds 7b and 34c from this series demonstrated potent agonistic activities on D2, D3, and 5-HT1A receptors. Another study on structural modifications of a neuroprotective anti-Parkinsonian compound, D-264, led to the identification of analogues like (-)-9b and (-)-8b, which exhibited high in vivo activity in both reserpinized and 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson's disease.
In the realm of schizophrenia research, arylpiperazine derivatives are known for their antipsychotic properties in rodents. A novel arylpiperazine alkyl derivative of salicylamide, JJGW08, was evaluated for its antipsychotic-like effects. The study found that JJGW08 acted as an antagonist at dopamine D2 and serotonin 5-HT1A receptors and demonstrated an antipsychotic-like effect in rodent models of schizophrenia, such as the MK-801 and amphetamine-induced hyperlocomotion tests. Another arylpiperazine derivative, S6, which has a polypharmacological profile including partial D2 receptor agonism and 5-HT2A receptor antagonism, was found to reduce psychosis-like symptoms in rodent models. nih.gov
Animal Models of Infectious Diseases
Analogues of 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine, particularly those retaining the core piperazine structure, have been investigated for their potential to combat bacterial infections, especially those caused by drug-resistant pathogens. Preclinical studies in animal models have focused on the ability of these compounds to act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of existing antibiotics.
A notable example involves a quinoline-based piperazine derivative, which acts as an inhibitor of the NorA efflux pump in Staphylococcus aureus. The NorA pump is a key mechanism by which the bacterium expels antibiotics, leading to resistance. In a neutropenic mouse thigh infection model using a NorA-overexpressing strain of S. aureus (SA-1199B), the efficacy of combining an EPI with a standard antibiotic was evaluated.
One such analogue, PQK4F , was tested in combination with the fluoroquinolone antibiotic ciprofloxacin (B1669076) (CPX). When administered alone, CPX at a dose of 10 mg/kg had a limited effect on the bacterial load. However, when combined with PQK4F, a significant synergistic effect was observed. The combination therapy demonstrated a notable, dose-dependent reduction in bacterial colony-forming units (CFU) in the infected tissue compared to the untreated control group after 24 hours. The combination of 10 mg/kg CPX with 10 mg/kg PQK4F produced a bacterial reduction comparable to a much higher, 50 mg/kg dose of CPX alone, highlighting the potential of such piperazine analogues to serve as potent antibiotic adjuvants in an in vivo setting.
| Compound/Combination | Animal Model | Pathogen | Key Finding | Reference |
|---|---|---|---|---|
| PQK4F + Ciprofloxacin (CPX) | Neutropenic Mouse Thigh Infection Model | Staphylococcus aureus (NorA-overexpressing) | Combination of PQK4F (10 mg/kg) with CPX (10 mg/kg) resulted in a ~1.5 log10 reduction in CFU compared to the untreated control. This effect was comparable to a 50 mg/kg dose of CPX alone. | researchgate.net |
Animal Models of Oncological Conditions
The therapeutic potential of arylpiperazine derivatives, which are structural analogues of this compound, has been explored in various preclinical animal models of cancer. These studies investigate the ability of these compounds to inhibit tumor growth, either as monotherapies or in combination with other treatments.
One area of investigation is the inhibition of the Hedgehog signaling pathway, which is implicated in the development of several cancers, including medulloblastoma. A piperazine-based antagonist of the Smoothened (SMO) receptor, ANTA XV , was evaluated in a genetic mouse model of medulloblastoma. aacrjournals.org The administration of ANTA XV led to a reduction in tumor growth, and at the highest doses tested, resulted in tumor regression. aacrjournals.org This demonstrates a direct and potent antitumor effect in a relevant in vivo cancer model. aacrjournals.orgnih.govjax.orgnih.gov
Another arylpiperazine analogue, Naftopidil , an α1-adrenoceptor antagonist, has also shown antitumor effects in animal models. In studies using xenografts of human prostate cancer cells (PC-3) in BALB/c nude mice, Naftopidil was tested in combination with radiotherapy. nih.gov The results indicated that the combination therapy induced a more significant delay in tumor growth compared to either radiotherapy or Naftopidil treatment alone. nih.gov Further studies involving PCa cells grafted with prostate stromal cells also showed significant reductions in tumor growth when treated with Naftopidil. aacrjournals.org These findings suggest that piperazine analogues can exert anticancer effects both directly on tumor cells and by modulating the tumor microenvironment. aacrjournals.orgnih.gov
| Compound | Animal Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|---|
| ANTA XV | Genetic Mouse Model | Medulloblastoma | Reduced tumor growth; tumor regression was observed at the two highest doses administered. | aacrjournals.orgnih.gov |
| Naftopidil | PC-3 Xenograft in Nude Mice | Prostate Cancer | Combination with radiotherapy caused a more efficacious delay in tumor growth compared to either monotherapy. | nih.gov |
| Naftopidil | Tumorigenic model with E9 cells and PrSC | Prostate Cancer | Significantly reduced tumor growth when administered to mice. | aacrjournals.org |
Future Directions and Emerging Research Avenues for Piperazine Fluoropyridine Chemical Space
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as neurodegenerative disorders, necessitates a shift from the "one-target, one-drug" paradigm to multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering superior efficacy and a better side-effect profile. nih.gov The piperazine-fluoropyridine scaffold is an ideal starting point for creating MTDLs.
The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a key approach in MTDL design. nih.gov For instance, piperazine (B1678402) derivatives have been explored as MTDLs for Alzheimer's disease by combining pharmacophores that inhibit cholinesterases, BACE1, and amyloid-beta aggregation. nih.gov Research has shown that a single multifunctional drug acting synergistically on different targets can better interfere with the complex, networked nature of such diseases. nih.gov
Future research could focus on designing derivatives of 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine that incorporate functionalities targeting pathways implicated in complex diseases like cancer or central nervous system (CNS) disorders. nih.gov For example, a hybrid molecule could be developed to target both a specific kinase and a signaling pathway receptor.
Application as Chemical Probes for Biological Systems
The fluoropyridine moiety, particularly when incorporating a fluorine-18 (B77423) ((18)F) isotope, makes this class of compounds highly suitable for development as chemical probes for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify biological processes.
Researchers have successfully developed methods for the (18)F-labeling of 2-fluoropyridines, which can serve as precursors for PET tracers. nih.gov These tracers can be designed to bind with high affinity and selectivity to specific biological targets like enzymes or receptors, allowing for their visualization and study in living systems. For example, piperazine analogs have been studied for their ability to bind to the dopamine (B1211576) transporter (DAT), highlighting their potential for imaging neurochemical pathways. nih.gov
Future work could involve synthesizing an (18)F-labeled version of this compound or its analogs to create novel PET tracers for targets relevant to oncology, neurology, or inflammation. Such probes would be invaluable tools for understanding disease mechanisms and for the preclinical evaluation of new drug candidates.
Novel Therapeutic Indications for Piperazine-Fluoropyridine Derivatives
The versatility of the piperazine scaffold has led to its inclusion in drugs for a wide range of diseases, including cancer, infections, and CNS disorders. nih.govresearchgate.net This suggests that derivatives of this compound could be explored for a variety of new therapeutic applications.
Antiviral Agents: Piperazine derivatives have been investigated for their antiviral properties. For instance, trifluoromethyl pyridine (B92270) piperazine derivatives have shown the ability to induce systemic acquired resistance in plants against viruses like the tobacco mosaic virus. nih.gov This mode of action, activating a host's defense mechanisms, is a promising avenue for developing new human antiviral therapies.
Anticancer Agents: Numerous piperazine derivatives have been synthesized and evaluated as anticancer agents, with some showing potent activity against various cancer cell lines. mdpi.com The piperazine moiety can be used as a scaffold to correctly position pharmacophoric groups to interact with anticancer targets like protein kinases. nih.gov Novel vindoline-piperazine conjugates, for example, have demonstrated significant antiproliferative effects. mdpi.com
CNS Disorders: Molecular hybridization strategies are being used to develop compounds for CNS disorders, including epilepsy and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Piperazine derivatives have been designed as histamine (B1213489) H3 and sigma-1 receptor antagonists, which have shown promise in models of neuropathic pain. nih.gov
The table below summarizes the diverse biological activities observed in various piperazine derivatives, suggesting potential avenues for future research on the piperazine-fluoropyridine chemical space.
Table 1: Investigated Therapeutic Applications of Piperazine Derivatives| Therapeutic Area | Target/Mechanism | Example Compound Class | Reference(s) |
|---|---|---|---|
| Neurodegeneration | Multi-Target (AChE, BACE1, Aβ) | Piperine-piperazine hybrids | nih.gov |
| Antiviral (Plant) | Induction of Systemic Resistance | Trifluoromethyl pyridine piperazine derivatives | nih.gov |
| Anticancer | Antiproliferative | Vindoline-piperazine conjugates | mdpi.com |
| CNS/Pain | Histamine H3/Sigma-1 Receptor Antagonism | Piperazine and Piperidine derivatives | nih.gov |
| Infectious Disease | Antibacterial | Quinolone-piperazine derivatives | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. premierscience.commdpi.com These technologies can be applied to the piperazine-fluoropyridine chemical space in several ways. mdpi.com
Predictive Modeling: AI algorithms can analyze large datasets to build Quantitative Structure-Activity Relationship (QSAR) models. patsnap.com These models predict the biological activity, physicochemical properties, and potential toxicity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates. mdpi.comnih.gov
Virtual Screening: AI-powered virtual screening can rapidly evaluate vast virtual libraries of piperazine-fluoropyridine derivatives against a biological target's structure, identifying potential hits much faster than traditional high-throughput screening. premierscience.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. mdpi.com This allows for the exploration of novel regions of the piperazine-fluoropyridine chemical space.
The integration of AI/ML tools can significantly streamline the discovery of new derivatives of this compound with desired therapeutic profiles. ijettjournal.org
Table 2: Applications of AI/ML in the Discovery of Piperazine-Fluoropyridine Derivatives| AI/ML Application | Description | Potential Impact | Reference(s) |
|---|---|---|---|
| Predictive Modeling (QSAR) | Predicts activity and properties based on chemical structure. | Prioritizes synthesis of high-potential compounds. | mdpi.compatsnap.com |
| Virtual Screening | Computationally screens large libraries for target binding. | Accelerates hit identification. | premierscience.com |
| Generative Models | Designs novel molecules with desired characteristics. | Expands access to new, optimized chemical structures. | mdpi.com |
| Toxicity Prediction | Identifies potentially toxic compounds early in development. | Reduces late-stage attrition of drug candidates. | nih.gov |
Strategies for Lead Optimization and Translation from Bench to Application
Once a promising lead compound is identified, lead optimization is the critical process of refining its structure to enhance efficacy, selectivity, and pharmacokinetic (ADME) properties, transforming it into a viable drug candidate. patsnap.com For a compound like this compound, several strategies can be employed.
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the lead compound's structure to identify which functional groups are key for its biological activity. patsnap.com For example, different substituents could be placed on the ethyl group or the piperazine ring to probe their effect on target affinity.
Structure-Based Drug Design: If the 3D structure of the biological target is known, computational methods like molecular docking can be used to visualize how the compound binds. patsnap.com This allows for rational modifications to improve the fit and increase potency.
Structural Simplification: To improve drug-likeness and synthetic accessibility, complex lead compounds can sometimes be simplified by removing unnecessary structural elements while retaining the key pharmacophore. nih.gov This can lead to molecules with better pharmacokinetic profiles. nih.gov
Pharmacokinetic Optimization: The chemical structure can be modified to improve ADME properties. patsnap.com This might involve strategies like bioisosteric replacement, where a functional group is swapped for a chemically similar one to enhance metabolic stability or solubility. patsnap.com
A successful lead optimization program involves an iterative cycle of designing, synthesizing, and testing new analogs to achieve a balanced profile of potency, selectivity, and drug-like properties. nih.govresearchgate.net
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
The challenges inherent in modern drug discovery, from identifying novel targets to overcoming complex synthetic hurdles, increasingly require collaborative efforts between academia and industry. youtube.com These partnerships can accelerate innovation by combining the cutting-edge research of academic labs with the resources and drug development expertise of pharmaceutical companies. youtube.com
A prime example is the collaboration between industrial chemists and academic groups like the Center for Selective C-H Functionalization (CCHF). youtube.com Such initiatives can solve real-time medicinal chemistry problems. In one instance, a collaboration helped develop new catalyst systems to improve the yield and enantioselectivity of a key reaction, directly impacting an ongoing drug discovery project. youtube.com
For the piperazine-fluoropyridine chemical space, such collaborations could be instrumental in:
Developing novel synthetic methods to access diverse derivatives.
Providing access to specialized screening platforms and biological assays.
Facilitating the translation of promising academic discoveries into clinical development.
Fostering these synergistic relationships is a key strategy for fueling the drug discovery pipeline and realizing the full therapeutic potential of compounds like this compound.
Q & A
Q. Basic Structural Analysis
- NMR spectroscopy : ¹H and ¹³C NMR resolve the piperazine ring’s AA’BB’ proton patterns and confirm substitution at the pyridine ring. 2D NMR (e.g., COSY, HSQC) verifies connectivity .
- X-ray crystallography : Determines piperazine ring conformation (e.g., chair vs. boat) and dihedral angles between the pyridine and piperazine moieties. SHELX software is widely used for refinement .
- IR spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1200 cm⁻¹) and aromatic ring substituents .
How can researchers resolve discrepancies between predicted and observed biological activities in modified piperazine derivatives?
Advanced Data Contradiction Analysis
Discrepancies often arise from structural modifications (e.g., cyclodextrin inclusion) reducing toxicity but also diminishing activity . To address this:
Comparative assays : Perform parallel in vitro/in vivo tests on modified vs. unmodified derivatives to quantify activity-toxicity trade-offs .
Structural analysis : Use X-ray crystallography to assess conformational changes affecting receptor binding .
Computational modeling : Validate predictions with molecular docking to identify steric clashes or electronic mismatches .
What strategies improve the metabolic stability of piperazine-containing compounds in pharmacological studies?
Q. Advanced Pharmacokinetic Optimization
- pKa modulation : Introduce electron-withdrawing groups (e.g., fluorine) to reduce piperazine basicity, minimizing protonation and enhancing blood-brain barrier penetration .
- Linker design : In PROTACs, use substituted piperazines (e.g., 1,4-di-aryl derivatives) to balance solubility and proteasome-targeting efficiency .
- In silico screening : Tools like MoKa predict pKa shifts and guide synthetic modifications .
What in vitro assays are recommended for initial pharmacological screening of this compound?
Q. Basic Biological Screening
- Receptor binding assays : Screen for 5-HT1A/2A affinity using radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT1A) .
- Local anesthetic activity : Use infiltration anesthesia models in rodents to measure nerve-block duration and potency .
- Antiplatelet activity : Quantify inhibition of ADP-induced platelet aggregation using turbidimetric methods .
How does the piperazine ring conformation influence receptor binding affinity, particularly with serotonin receptors?
Advanced Structure-Activity Relationship (SAR)
The piperazine ring’s chair conformation allows optimal positioning of the ethyl and fluoropyridinyl groups for hydrophobic interactions with 5-HT receptor pockets. Coplanarity of the aryl ring relative to the piperazine N1 enhances agonist activity, while perpendicularity favors antagonism. Computational studies suggest that substituents altering dihedral angles >30° significantly reduce binding .
What computational tools aid in predicting the physicochemical properties of this compound?
Q. Basic Computational Approaches
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding modes with targets like MAGL or 5-HT receptors .
- pKa prediction : MoKa software evaluates substituent effects on piperazine basicity .
What experimental approaches validate the role of piperazine derivatives in CO₂ capture systems?
Q. Advanced Applied Research
- Parametric analysis : Vary K₂CO₃ concentration (0.5–2.0 M) and gas flow rates (0.1–1.0 L/min) in PTFE membrane contactors to optimize CO₂ absorption rates .
- Solvent stability tests : Monitor piperazine degradation via HPLC under flue gas conditions (40–60°C, 10–20% CO₂) .
- Kinetic modeling : Use second-order rate equations to correlate piperazine concentration with CO₂ capture efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
